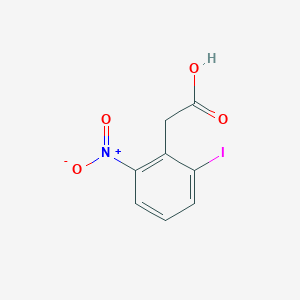

6-Iodo-2-nitrophenyl acetic acid

説明

6-Iodo-2-nitrophenyl acetic acid is an organoiodine compound characterized by a nitro group at the 2-position and an iodine substituent at the 6-position on the phenyl ring, with an acetic acid group attached to the aromatic core.

特性

CAS番号 |

37777-75-6 |

|---|---|

分子式 |

C8H6INO4 |

分子量 |

307.04 g/mol |

IUPAC名 |

2-(2-iodo-6-nitrophenyl)acetic acid |

InChI |

InChI=1S/C8H6INO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) |

InChIキー |

ZRJHJMLUSIFXFC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)I)CC(=O)O)[N+](=O)[O-] |

正規SMILES |

C1=CC(=C(C(=C1)I)CC(=O)O)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-nitrophenyl acetic acid typically involves the iodination of 2-nitrophenyl acetic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid or dichloromethane and are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

化学反応の分析

Types of Reactions

6-Iodo-2-nitrophenyl acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of 6-amino-2-nitrophenyl acetic acid.

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

科学的研究の応用

6-Iodo-2-nitrophenyl acetic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biological Studies: Employed in studies investigating the effects of halogenated aromatic compounds on biological systems.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 6-Iodo-2-nitrophenyl acetic acid is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

2-(2-Iodo-4-Nitrophenyl) Acetic Acid

Structural Differences :

- Substituent Positions : The iodine is at the 2-position , and the nitro group is at the 4-position on the phenyl ring, compared to 6-iodo-2-nitro substitution in the target compound.

- Molecular Formula: Both share the formula C₈H₆INO₄ but differ in substituent arrangement.

Key Inferences :

- Acidity : The acetic acid group (pKa ~2.5–4.5) dominates acidity, but substituent positions modulate electron density. The ortho-nitro group in 6-iodo-2-nitrophenyl acetic acid may enhance acidity via resonance and inductive effects compared to the para-nitro isomer .

- Solubility : Polar groups (nitro, acetic acid) enhance water solubility, but bulky iodine may reduce it.

- Reactivity : The ortho-nitro group in the target compound could sterically hinder reactions at the acetic acid group, unlike the para-nitro isomer’s more accessible geometry.

Other Nitrophenyl Acetic Acid Derivatives

- Electron-Withdrawing Effects : Nitro groups deactivate the aromatic ring, directing electrophilic substitution to meta positions. Iodo groups, being weakly deactivating, may further influence regioselectivity.

- Coordination Chemistry: The acetic acid moiety can act as a ligand for metal ions. For example, modified biochars with carboxyl groups (e.g., ASBB) show high uranium adsorption via monodentate coordination with –COO⁻ groups .

Data Table: Comparative Properties of Selected Compounds

| Property | This compound | 2-(2-Iodo-4-Nitrophenyl) Acetic Acid | General Nitrophenyl Acetic Acids |

|---|---|---|---|

| Substituent Positions | Iodo (6), Nitro (2) | Iodo (2), Nitro (4) | Varies |

| Molecular Formula | C₈H₆INO₄ | C₈H₆INO₄ | C₈H₆XNO₄ (X = halogen) |

| Acidity (pKa) | ~2.8–3.5* | ~3.0–4.0* | 2.5–4.5 |

| Solubility | Moderate in polar solvents | Moderate in polar solvents | High in polar solvents |

| Reactivity | Steric hindrance at ortho-nitro | Less steric hindrance | Depends on substituents |

*Inferred based on substituent effects.

Research Findings and Mechanistic Insights

- Adsorption Parallels : Acetic acid-modified biochar (ASBB) demonstrates enhanced uranium adsorption due to increased porosity and carboxyl (–COOH) groups . By analogy, the acetic acid group in this compound could participate in similar interactions, though iodine’s steric bulk might reduce accessibility.

- Spectroscopic Evidence: In ASBB, FTIR and XPS analyses confirm carboxyl coordination with U(VI) via monodentate binding . For nitrophenyl acetic acids, analogous –COO⁻ interactions with metals are plausible but require validation.

- pH Dependence : Uranium adsorption on ASBB peaks at pH 6.0, where –COO⁻ groups dominate . Similarly, the ionization state of the acetic acid group in nitrophenyl derivatives will critically influence their reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。